[5-Chloro-2-(cyclopentyloxy)phenyl]methanol
Description
Properties
IUPAC Name |
(5-chloro-2-cyclopentyloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11,14H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIGLGGTQAMOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-Chloro-2-(cyclopentyloxy)phenyl]methanol is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of phenolic compounds that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H15ClO2
- Molecular Weight : 230.70 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways.
- Modulation of Signal Transduction Pathways : The compound can influence signaling pathways related to inflammation and cell proliferation, particularly through interactions with transcription factors such as AP-1 and NF-κB.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various bacterial strains. The results indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Klebsiella pneumoniae | 18 | |
| Pseudomonas aeruginosa | 20 | |
| Escherichia coli (resistant) | 15 |
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects. In vitro studies demonstrated a decrease in pro-inflammatory cytokines when cells were treated with this compound. For instance:
- Cytokine Inhibition : The compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : The compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity.
- Mechanistic Insights : Studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Case Studies
- In Vivo Studies : A study involving animal models showed that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer.
- Clinical Trials : Preliminary clinical trials are underway to assess the safety and efficacy of this compound in patients with chronic inflammatory conditions.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds similar to [5-Chloro-2-(cyclopentyloxy)phenyl]methanol. For instance, derivatives of 8-hydroxyquinoline, which share structural similarities, have shown significant activity against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The inhibition zones observed were comparable to standard antibiotics, indicating a promising avenue for developing new antibacterial agents .
Anticancer Activity
The anticancer properties of compounds related to this compound have also been investigated. Research indicates that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including lung and cervical carcinoma. For example, a compound with an o-chloro substitution demonstrated an IC50 value of 5.6 mM against A-549 lung cancer cells, which is significant compared to doxorubicin (IC50 = 1.83 mM). Notably, this compound showed minimal toxicity to normal cells .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various organic reactions. Common methods include:
- Alkylation Reactions : Using cyclopentanol derivatives to introduce the cyclopentyloxy group.
- Halogenation : Chlorination at the phenolic position to introduce the chlorine substituent.
- Reduction Reactions : Converting ketones or aldehydes into alcohols as part of the final product formation.
A detailed synthetic pathway can be illustrated as follows:
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | Cyclopentanol + Phenol derivative | Cyclopentyloxy intermediate |
| 2 | Halogenation | Chlorine source | Chloro-substituted product |
| 3 | Reduction | Reducing agent (e.g., LiAlH4) | Final alcohol product |
Therapeutic Applications
Potential Drug Development
The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its ability to inhibit bacterial growth and selectively target cancer cells suggests that it could be developed into:
- Antibiotics : Targeting resistant bacterial strains.
- Anticancer Drugs : Developing formulations that minimize toxicity to normal cells while maximizing efficacy against tumors.
Case Studies
-
Case Study on Antibacterial Activity
A study evaluated the antibacterial effects of various substituted phenolic compounds against Klebsiella pneumoniae. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, suggesting their potential as effective antibacterial agents . -
Case Study on Anticancer Efficacy
In another investigation, derivatives were tested against multiple cancer cell lines using the MTT assay. Results demonstrated that certain modifications in the structure led to enhanced anticancer activity, with implications for designing more effective chemotherapeutics based on the parent compound .
Comparison with Similar Compounds
Key Observations :
- Thioether analogs (e.g., ethylsulfanyl) exhibit distinct electronic profiles due to sulfur’s polarizability, which may influence binding interactions in biological systems .
Functional Group Modifications
Preparation Methods
General Synthetic Strategy
The synthesis of [5-Chloro-2-(cyclopentyloxy)phenyl]methanol typically involves:
- Step 1: Formation of the cyclopentyloxyphenyl intermediate by nucleophilic aromatic substitution or alkoxylation of a suitable chlorinated phenol or halogenated aromatic precursor.
- Step 2: Introduction of the chloro substituent at the 5-position via selective halogenation or by using appropriately substituted starting materials.
- Step 3: Reduction of an aldehyde or nitro precursor to the corresponding benzyl alcohol (methanol) derivative.
Alkoxylation to Introduce the Cyclopentyloxy Group
The cyclopentyloxy substituent is introduced by reacting a halogenated phenol or nitrobenzene derivative with cyclopentanol or a cyclopentyl alkyl halide under basic conditions. Cesium carbonate or potassium carbonate are commonly used bases for this alkoxylation.
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Cesium carbonate, isopropanol solvent, 60℃, 16-24 h | 74-95% | High yield and mild conditions favor substitution at the 2-position with cyclopentyloxy group. The reaction mixture is typically stirred overnight, then worked up by extraction and purification via column chromatography or recrystallization. |
| Potassium carbonate, reflux in isopropanol, ~40 h | ~82% | Longer reaction time under reflux provides comparable yields. Suitable for large-scale synthesis. |
This method is supported by analogous procedures for related alkoxylated chloronitrobenzenes, where cesium carbonate in isopropanol at 60℃ is effective for introducing alkoxy groups such as cyclopentyloxy.
Chlorination and Halogenation Steps
Selective chlorination at the 5-position is achieved either by starting from appropriately chlorinated intermediates or by direct halogenation of phenylglycine derivatives or nitrobenzene analogs.
- Typical chlorinating agents such as N-chlorosuccinimide are often ineffective for selective chlorination in these substrates.
- Palladium-catalyzed oxidative coupling with PdCl2 complexes can be used to achieve ortho-chlorination of phenylglycine derivatives, which can be adapted for phenylmethanol precursors.
Reduction to the Methanol Functionality
The reduction of aromatic nitro or aldehyde precursors to the benzyl alcohol is a critical step in the synthesis of this compound.
- Catalytic Transfer Hydrogenation : Using ammonium formate as a hydrogen donor and platinum on carbon as a catalyst under mild conditions effectively reduces nitro compounds to amines or alcohols.
- Gaseous Hydrogenation : Subsequent hydrogenation under hydrogen gas with a platinum catalyst can further reduce intermediates to the desired benzyl alcohol.
- This two-step hydrogenation approach ensures high selectivity and yield while minimizing over-reduction or side reactions.
Representative Experimental Procedure
A typical preparation might proceed as follows:
- Alkoxylation : Dissolve 2-chloro-5-nitrophenol in isopropanol, add cesium carbonate, and stir at 60℃ for 16-24 hours with cyclopentanol or cyclopentyl halide to form 5-chloro-2-(cyclopentyloxy)nitrobenzene.
- Halogenation (if needed): Employ palladium-catalyzed oxidative coupling for selective chlorination.
- Reduction : Subject the nitro compound to catalytic transfer hydrogenation using ammonium formate and platinum on carbon, followed by hydrogenation under hydrogen gas to yield this compound.
Summary Table of Preparation Parameters
| Step | Reagents / Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkoxylation | 2-chloro-5-nitrophenol, cyclopentanol, Cs2CO3 | 60℃ | 16-24 h | 74-95 | Mild base-mediated substitution |
| Chlorination | PdCl2 catalyst, oxidative coupling | Room temp to reflux | Several hours | Variable | Selective ortho-chlorination |
| Reduction | Ammonium formate, Pt/C catalyst; then H2 gas hydrogenation | Ambient to mild heat | Hours | High | Catalytic transfer hydrogenation followed by hydrogenation |
Research Findings and Optimization Notes
- The use of cesium carbonate as a base in isopropanol is preferred due to its strong basicity and solubility, which improves alkoxylation yields and reaction rates.
- Catalytic transfer hydrogenation provides a safer alternative to direct hydrogen gas reduction, especially on small scale, while maintaining high selectivity.
- Palladium-catalyzed halogenation reactions require careful control of stoichiometry and ligand environment to avoid over-chlorination or formation of undesired side products.
- Purification by silica gel chromatography or recrystallization is typically employed to isolate the final product with high purity.
Q & A
Q. How to evaluate the compound’s potential as a pharmacophore in drug discovery?
- Methodology :
- In Silico Screening : Dock into target proteins (e.g., kinases) using AutoDock Vina. Prioritize targets with binding affinity ≤ -8.0 kcal/mol.
- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and antimicrobial activity (MIC against S. aureus) .
Data Contradiction Analysis
- Example : Conflicting solubility data in DMSO (20 mg/mL vs. 50 mg/mL).
Key Reference Table
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 252.73 g/mol | HR-MS |
| Boiling Point | 305–310°C (predicted) | EPI Suite |
| LogP (Octanol-Water) | 2.8 ± 0.3 | HPLC Retention |
| Crystallinity | Monoclinic, P2₁/c | X-ray |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
